molecular formula C14H17NO2 B13189399 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13189399
M. Wt: 231.29 g/mol
InChI Key: VIWAKGUTNMJVIO-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound that features a unique structure combining a spiro ring system with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. These reactions are carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of hydrazonyl chlorides to generate nitrile imines in situ, which then react with the arylidenethiohydantoins at the C=C and C=S dipolarophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and spirocyclic structure allow it to bind to specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its combination of a hydroxyphenyl group with a spirocyclic structure. This combination imparts specific chemical and biological properties that distinguish it from other spirocyclic compounds.

Biological Activity

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H15NO2C_{13}H_{15}NO_2. Its structure includes a spirocyclic system which is often associated with diverse biological activities. The compound's SMILES representation is C1CCC2(C1)C(CC(=O)N2)O, indicating the presence of a hydroxyl group which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H15NO2
Molecular Weight219.27 g/mol
SMILESC1CCC2(C1)C(CC(=O)N2)O
InChIInChI=1S/C13H15NO2/c14-12-11-10-9-8(13(15)16)7(6-5-3-1)2/h12,14H,1-6H2,(H,15,16)

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly focusing on its potential as an anti-cancer agent and its ability to modulate hormonal activity.

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of azaspiro compounds can inhibit cancer cell proliferation by affecting androgen receptor signaling pathways. In one study, several analogs were tested for their ability to reduce prostate-specific antigen (PSA) levels in hormone-sensitive LNCaP cells, revealing promising results for compounds structurally related to this compound .

Hormonal Modulation

The compound is also noted for its potential as an antagonist of mineralocorticoid receptors, which are involved in various physiological processes including blood pressure regulation and electrolyte balance . This suggests that it may have therapeutic applications in conditions like hypertension or heart failure.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents at specific positions on the spirocyclic framework can significantly alter its potency and selectivity against biological targets.

Key Findings from SAR Studies

  • Hydroxyl Substitution : The presence of a hydroxyl group at the para position of the phenyl ring enhances binding affinity to androgen receptors.
  • Amino Group Variability : Modifications to the nitrogen atom within the azaspiro framework can lead to improved anti-cancer activity.
  • Ring Size Impact : The spirocyclic structure plays a vital role in maintaining the compound's conformational flexibility, which is essential for effective receptor binding.

Case Studies

Several studies have investigated the biological effects of azaspiro compounds similar to this compound:

Study 1: Anti-Cancer Efficacy

A recent investigation demonstrated that a series of azaspiro compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The study highlighted that compounds with hydroxyl substitutions exhibited enhanced activity compared to their non-hydroxylated counterparts .

Study 2: Hormonal Activity Modulation

In another study focused on mineralocorticoid receptor antagonism, several derivatives were synthesized and evaluated for their ability to inhibit receptor activation in vitro. The results indicated that modifications at the 2-position of the azaspiro framework could lead to compounds with superior antagonistic properties .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H17NO2/c16-11-5-3-10(4-6-11)12-9-15-13(17)14(12)7-1-2-8-14/h3-6,12,16H,1-2,7-9H2,(H,15,17)

InChI Key

VIWAKGUTNMJVIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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